molecular formula C10H13BrN2O B1291861 5-Bromo-N,N-diethylpicolinamide CAS No. 673485-54-6

5-Bromo-N,N-diethylpicolinamide

Cat. No.: B1291861
CAS No.: 673485-54-6
M. Wt: 257.13 g/mol
InChI Key: BPFHANHGLVWQMM-UHFFFAOYSA-N
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Description

5-Bromo-N,N-diethylpicolinamide is a chemical compound belonging to the picolinamide family. It is characterized by its white crystalline solid form and solubility in organic solvents. This compound has garnered attention in the scientific community due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N,N-diethylpicolinamide typically involves the reaction of 5-bromopyridine-2-carboxylic acid with N,N-diethylamine. The reaction is carried out in a dry solvent such as tetrahydrofuran (THF) under room temperature conditions . The process involves the dropwise addition of N,N-diethylamine to a suspension of 5-bromopyridine-2-carboxylic acid in THF, followed by stirring for a couple of hours .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-N,N-diethylpicolinamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of different functional groups, depending on the reagents used.

Common Reagents and Conditions:

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various substituted picolinamides, while reduction reactions can produce amines .

Scientific Research Applications

5-Bromo-N,N-diethylpicolinamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes

Mechanism of Action

The mechanism of action of 5-Bromo-N,N-diethylpicolinamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, including inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

    5-Bromonicotinamide: Shares a similar bromine-substituted pyridine structure but differs in its functional groups and applications.

    N,N-Diethylpicolinamide: Lacks the bromine atom, resulting in different chemical properties and reactivity.

Uniqueness: 5-Bromo-N,N-diethylpicolinamide is unique due to its specific combination of bromine substitution and diethylamide functional groups. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .

Properties

IUPAC Name

5-bromo-N,N-diethylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-3-13(4-2)10(14)9-6-5-8(11)7-12-9/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFHANHGLVWQMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628487
Record name 5-Bromo-N,N-diethylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

673485-54-6
Record name 5-Bromo-N,N-diethylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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